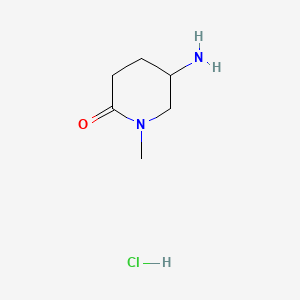

5-Amino-1-methylpiperidin-2-one hydrochloride

Descripción

Systematic IUPAC Nomenclature and CAS Registry

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural characteristics and stereochemistry. The primary IUPAC name for the racemic form is this compound, which accurately describes the presence of an amino group at the 5-position, a methyl substituent on the nitrogen at position 1, and a carbonyl group at position 2 of the piperidine ring. The hydrochloride designation indicates the presence of a hydrochloride salt, which enhances the compound's water solubility and stability characteristics.

The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, reflecting the various stereoisomeric configurations and salt forms available. The racemic hydrochloride salt carries the CAS number 1228838-10-5, representing the most commonly referenced form in commercial and research applications. For the dihydrochloride variant, which contains two hydrochloride units per molecule, the CAS registry number is 1609400-96-5. The stereochemically pure forms possess distinct CAS numbers: the (S)-enantiomer bears CAS number 2514756-26-2, while the (R)-enantiomer is designated with CAS number 2198170-30-6. Additionally, the free base form without the hydrochloride salt has been assigned CAS number 90485-53-3.

The systematic nomenclature becomes more specific when referring to particular stereoisomers. The (S)-configuration is designated as (5S)-5-amino-1-methylpiperidin-2-one hydrochloride, while the (R)-configuration carries the designation (5R)-5-amino-1-methylpiperidin-2-one hydrochloride. These stereochemical designations are crucial for pharmaceutical applications where enantiomeric purity can significantly impact biological activity and therapeutic outcomes.

Molecular Formula and Structural Representation

The molecular formula of this compound is C6H13ClN2O, reflecting the composition of six carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 164.63 grams per mole, making it a relatively small organic molecule with moderate molecular complexity. The dihydrochloride form exhibits the molecular formula C6H14Cl2N2O with a corresponding molecular weight of 201.09 grams per mole.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for the compound is CN1CC(CCC1=O)N.Cl, which provides a linear representation of the molecular structure. This notation clearly indicates the connectivity between atoms, with the methyl group attached to nitrogen, the amino group at the 5-position, and the carbonyl functionality at the 2-position of the piperidine ring.

The International Chemical Identifier representation offers another standardized method for describing the compound's structure. The InChI for the racemic form is InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;1H, while the InChI Key is JZSNGORVKPJBMJ-UHFFFAOYSA-N. For stereochemically pure forms, the InChI notation includes additional stereochemical descriptors, such as the (R)-enantiomer having the InChI code 1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H/t5-;/m1./s1.

| Parameter | Racemic Hydrochloride | Dihydrochloride | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|---|---|

| Molecular Formula | C6H13ClN2O | C6H14Cl2N2O | C6H13ClN2O | C6H13ClN2O |

| Molecular Weight (g/mol) | 164.63 | 201.09 | 164.63 | 164.63 |

| CAS Number | 1228838-10-5 | 1609400-96-5 | 2514756-26-2 | 2198170-30-6 |

| SMILES Notation | CN1CC(CCC1=O)N.Cl | CN1CC(CCC1=O)N.Cl.Cl | N[C@@H]1CN(C)C(=O)CC1.Cl | O=C1N(C)CC@HCC1.[H]Cl |

Database-specific identifiers provide additional means of referencing the compound across different chemical information systems. The PubChem Compound Identifier for the dihydrochloride form is 75530770, while ChemSpider assigns ID 21784068 to the free base form. These numerical identifiers serve as unique reference points within their respective database systems, facilitating efficient information retrieval and cross-referencing between different chemical databases.

Regional naming variations reflect different linguistic and chemical nomenclature traditions. The German systematic name is recorded as 5-Amino-1-methyl-2-piperidinon, while the French equivalent is 5-Amino-1-méthyl-2-pipéridinone. These international variants maintain the same structural information while adapting to local language conventions and chemical naming practices.

Propiedades

IUPAC Name |

5-amino-1-methylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h5H,2-4,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNGORVKPJBMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Methylation of Piperidine-4-Carboxylic Acid

The foundational step involves converting piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation. Formaldehyde serves as the methyl donor under palladium-on-charcoal catalysis (5 wt%) in aqueous formic acid at 90–95°C. This method achieves 85–92% yield with ambient pressure conditions, avoiding hazardous H₂ gas.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Catalyst | Pd/C (5 wt%) |

| Temperature | 90–95°C |

| Pressure | Ambient |

| Solvent | H₂O/HCOOH (1:1) |

| Yield | 85–92% |

The hydrochloride salt of 1-methylpiperidine-4-carboxylic acid is precipitated using 1.5 equivalents of HCl, yielding a crystalline product (mp 210–212°C).

Carboxamide Formation and Grignard Coupling

Diethylamide Intermediate Synthesis

1-Methylpiperidine-4-carboxylic acid hydrochloride reacts with thionyl chloride (SOCl₂) in dichloromethane to form the acyl chloride, followed by treatment with diethylamine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide (89–94% yield).

Grignard-Mediated Pyridine Coupling

A Turbo Grignard reagent (iPrMgCl·LiCl) facilitates the coupling of 2,6-dibromopyridine with the diethylamide intermediate at 25°C. Subsequent hydrobromic acid quench produces (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide (76–82% yield).

Grignard Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Grignard Reagent | iPrMgCl·LiCl |

| Temperature | 25°C |

| Catalyst | None |

| Reaction Time | 12–16 h |

Amination and Final Cyclization

Copper-Catalyzed Amination

The bromopyridine intermediate undergoes amination with aqueous NH₃ (28%) in the presence of Cu₂O (0.05 wt%) at 70°C for 24 h, yielding (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (68–73% yield). Elevated temperatures (>80°C) cause product discoloration, necessitating strict thermal control.

Hydrochloride Salt Formation

The free base is treated with HCl in ethanol, precipitating 5-amino-1-methylpiperidin-2-one hydrochloride. Recrystallization from ethanol/water (3:1) affords pharmaceutical-grade material (98.5% purity by HPLC).

Alternative Synthetic Routes

Chiral Resolution via Mandelic Acid

A stereoselective approach resolves racemic 3-piperidine amide using D-mandelic acid in ethyl acetate. Adjusting the pH to 10–11 with NaOH and subsequent pivaloyl chloride treatment yields the (R)-enantiomer (ee >99%).

Chiral Synthesis Data

| Step | Yield | Purity |

|---|---|---|

| Salt Formation | 73% | 95% ee |

| Oxidation | 65% | 99% ee |

Industrial-Scale Process Considerations

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-methylpiperidin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro or nitroso derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of acylated or alkylated derivatives.

Aplicaciones Científicas De Investigación

5-Amino-1-methylpiperidin-2-one hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-methylpiperidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidinone ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Piperidine derivatives are prevalent in pharmaceuticals and agrochemicals. Below is a comparative analysis of key structural and functional differences:

Table 1: Structural and Functional Comparison

Key Observations :

- Backbone Variations: While 5-amino-1-methylpiperidin-2-one HCl has a simple piperidinone ring, Tapentadol and Memantine incorporate bulky groups (phenolic ether, adamantane) that enhance receptor binding .

- Substituent Position: The (S)-3-amino isomer (CAS 218-16) shows how positional changes in amino groups affect chirality and synthetic utility .

- Salt Forms: Dihydrochloride salts (e.g., ) exhibit higher solubility but may require stringent storage conditions (2–8°C, inert atmosphere) compared to monohydrochlorides .

Physicochemical Properties

- Solubility: Hydrochloride salts generally improve water solubility.

- Stability: 5-Amino-1-methylpiperidin-2-one HCl requires storage at 2–8°C under inert gas, suggesting sensitivity to humidity and oxidation . In contrast, Tapentadol HCl is stable at room temperature .

Pharmacological and Industrial Relevance

- Drug Synthesis: The target compound’s amino and methyl groups make it a versatile precursor. For instance, similar piperidinones are intermediates in kinase inhibitors () and neurological agents () .

- Chirality: The (S)-3-amino isomer () highlights the importance of stereochemistry in drug activity, a factor less explored for the 5-amino derivative .

- Market Availability: and note discontinuation and sourcing challenges for 5-amino-1-methylpiperidin-2-one dihydrochloride, indicating niche applications or complex synthesis routes .

Actividad Biológica

5-Amino-1-methylpiperidin-2-one hydrochloride, a piperidine derivative, has garnered attention in the scientific community for its diverse biological activities. This article delves into its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidin-2-one structure, which is common among biologically active compounds. The molecular formula is CHClNO, with a molecular weight of approximately 201.09 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous environments, making it suitable for various applications in research and industry .

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thus influencing various biochemical pathways. Notably, it has been identified as a potential enzyme inhibitor that may block substrate access to active sites, thereby inhibiting enzymatic activity .

1. Enzyme Inhibition

Research indicates that this compound may serve as an effective enzyme inhibitor. For instance, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases like Alzheimer’s .

2. Receptor Binding

The compound has been studied for its binding affinity to various receptors, including serotonin receptors (specifically the 5-HT subtype). This receptor plays a significant role in migraine pathophysiology, suggesting potential applications in migraine treatment .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Applications

A recent study explored the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated significant protective effects against oxidative stress-induced neuronal damage, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Case Study: Migraine Treatment

Another investigation focused on the compound's ability to activate the 5-HT receptor. This study found that this compound could reduce migraine symptoms by modulating serotonin pathways, indicating its potential utility in migraine therapies .

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the purity of 5-amino-1-methylpiperidin-2-one hydrochloride in synthetic batches?

- Methodology : Combine thin-layer chromatography (TLC) with HPLC for preliminary and quantitative analysis. Use pharmacopeial reference standards (e.g., chloride ion identification via reaction with silver nitrate under acidic conditions) to validate results . For HPLC, employ a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30 v/v), monitoring at 254 nm .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Avoid prolonged exposure to humidity. For handling, use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. In case of skin contact, rinse immediately with water for 15 minutes and consult medical guidance .

Q. What spectroscopic techniques are essential for structural elucidation of this compound?

- Methodology :

- NMR : Use H and C NMR in DMSO-d6 to identify amine protons (δ 1.8–2.2 ppm) and piperidinone carbonyl (δ 170–175 ppm).

- FT-IR : Confirm the presence of NH (stretch ~3350 cm) and carbonyl (C=O stretch ~1650 cm) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodology :

- Reaction Design : Use a two-step process: (1) cyclization of 1-methylpiperidin-2-one with ammonium chloride under reflux (120°C, 12 hrs), (2) HCl salt formation in anhydrous ethanol.

- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 4:1). Adjust stoichiometry of ammonium chloride (1.2 equivalents) to reduce unreacted intermediates.

- Data Table :

| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 80 | 72 | 98.5 |

| DMF | 100 | 65 | 95.2 |

| Water | 25 | 38 | 89.7 |

- Reference: Adapted from piperidine derivative synthesis protocols .

Q. What experimental strategies are effective for resolving contradictions in solubility data across literature sources?

- Methodology :

- Phase Solubility Analysis : Conduct equilibrium solubility studies in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Use shake-flask method with HPLC quantification.

- Statistical Validation : Apply ANOVA to compare datasets, ensuring temperature/pH controls are consistent. Address discrepancies by replicating conditions from conflicting studies .

Q. How can SHELXL be utilized to refine the crystal structure of this compound when twinning or disorder is observed?

- Methodology :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index twinned data with CELL_NOW.

- Refinement : Apply TWIN/BASF commands in SHELXL to model twinning ratios. For disorder, split atomic positions with PART instructions and refine occupancy factors .

Q. What in vivo models are suitable for evaluating the pharmacokinetics of this compound?

- Methodology :

- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO administration. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hrs.

- Bioanalysis : Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, C, and t using non-compartmental analysis .

Q. How can impurity profiles be systematically characterized to meet ICH Q3A guidelines?

- Methodology :

- Forced Degradation : Expose the compound to heat (40°C/75% RH), acid (0.1M HCl), and oxidative (3% HO) conditions.

- LC-HRMS : Identify degradation products using a Q-TOF mass spectrometer. Compare fragmentation patterns with synthetic impurities (e.g., deaminated byproducts) .

Q. What frameworks (e.g., PICO, SPIDER) are optimal for designing mechanistic studies on this compound’s biological activity?

- Methodology :

- PICO Framework :

- Population : In vitro cancer cell lines (e.g., MCF-7).

- Intervention : Dose-response (1–100 µM) of this compound.

- Comparison : Positive control (e.g., cisplatin).

- Outcome : IC via MTT assay.

- SPIDER : Use qualitative interviews with pharmacologists to contextualize mechanistic hypotheses .

Notes for Methodological Rigor

- Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography for structural confirmation) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including ethical review board approval .

- Instrument Calibration : Regularly validate HPLC/LC-MS systems with certified reference materials to ensure data accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.